molecular formula C16H17ClN2O3 B2939708 3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole CAS No. 478066-79-4

3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole

Cat. No.: B2939708
CAS No.: 478066-79-4
M. Wt: 320.77
InChI Key: CNTLQORAUXGBKE-WQRHYEAKSA-N
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Description

3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole is a chemical compound offered for research and development purposes. Compounds based on the isoxazole scaffold are of significant interest in medicinal chemistry and chemical biology due to their broad spectrum of potential biological activities . Researchers are investigating similar isoxazole derivatives for various applications, including as modulators of neurological targets. For instance, some triazole-thione derivatives have been shown to exhibit anticonvulsant properties by influencing voltage-gated sodium channels (VGSCs) in the central nervous system . Other isoxazole-containing compounds have been identified as potent and selective antagonists for receptors such as the human cloned dopamine D4 receptor, highlighting the utility of this structural class in neuroscience research . The specific research value of this compound is derived from its unique structure, which combines an isoxazole core with a chlorophenyl group and an ester functional group, making it a candidate for further investigation in structure-activity relationship (SAR) studies and as a potential precursor in synthetic chemistry. This product is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

[(Z)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-10(2)8-16(20)22-18-11(3)15-9-14(19-21-15)12-4-6-13(17)7-5-12/h4-7,9-10H,8H2,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTLQORAUXGBKE-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)ON=C(C)C1=CC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O/N=C(/C)\C1=CC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole (CAS: 478066-79-4) is a member of the isoxazole family, characterized by its unique structural features that confer specific biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H17ClN2O3
  • Molar Mass : 320.77 g/mol
  • Synonyms : N-((Z)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene)-N-[(3-methylbutanoyl)oxy]amine

Structural Features

The compound contains a chlorophenyl group and an isoxazole ring, which are known to influence its pharmacological properties. The presence of the 3-methylbutanoyl moiety enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound may act as agonists for certain G protein-coupled receptors (GPCRs), particularly GPR40, which plays a role in glucose metabolism and insulin secretion. This suggests potential applications in treating metabolic disorders such as diabetes .

Pharmacological Effects

Case Study 1: GPR40 Agonism

A study demonstrated that compounds targeting GPR40 showed increased insulin secretion in pancreatic beta cells. The research highlighted the potential of isoxazole derivatives in developing new therapeutic agents for diabetes .

Case Study 2: Anti-inflammatory Effects

In vitro studies on isoxazole derivatives indicated significant inhibition of TNF-alpha production in macrophages, suggesting that this compound may possess similar anti-inflammatory properties .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential GPR40 agonist; anti-inflammatory
Isoxazole Derivative AAntidiabetic; enhances insulin secretion
Isoxazole Derivative BAntimicrobial; inhibits bacterial growth

Q & A

What synthetic methodologies are recommended for preparing 3-(4-chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole and its analogs?

Basic Research Question
Methodological Answer:
The synthesis of isoxazole derivatives typically involves cyclization reactions. For example, 5-(chloromethyl)-3-(substituted phenyl)isoxazole derivatives can be synthesized via oxime formation from substituted aromatic aldehydes, followed by cyclization using dichloromethane, triethylamine, and N-chlorosuccinimide . For the target compound, the ethanimidoyl ester group may require a multi-step approach:

Oxime Formation: React 4-chlorobenzaldehyde with hydroxylamine to form the oxime intermediate.

Cyclization: Use dichloromethane and N-chlorosuccinimide to generate the isoxazole core.

Esterification: Introduce the 3-methylbutanoyloxy group via a coupling agent (e.g., DCC/DMAP) .
Key Considerations: Monitor reaction progress using TLC and purify via recrystallization.

How can researchers characterize the structural features of this compound?

Basic Research Question
Methodological Answer:

  • Spectroscopy:
    • NMR: Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., chlorophenyl at position 3, ester at position 5). The ethanimidoyl group’s protons appear as distinct singlets (~δ 8.5–9.0 ppm) .
    • IR: Identify carbonyl stretches (C=O) from the ester (~1740 cm1^{-1}) and imine (C=N) groups (~1640 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

What in vitro assays are suitable for evaluating its inhibitory activity against glutathione-dependent enzymes?

Basic Research Question
Methodological Answer:

  • Enzyme Kinetics:
    • Glutathione Reductase (GR): Measure IC50_{50} and inhibition type (competitive/uncompetitive) using a NADPH consumption assay at 340 nm. For example, 3-(4-chlorophenyl)isoxazole analogs show IC50_{50} values of 0.059 μM (GR) and 0.099 μM (GST) .
    • Glutathione S-Transferase (GST): Use CDNB (1-chloro-2,4-dinitrobenzene) as a substrate, monitoring conjugation with glutathione at 340 nm .
      Data Interpretation: Compare KI values (e.g., 0.011 ± 0.002 μM for GR uncompetitive inhibition) to assess potency .

How does the substitution pattern influence inhibitory potency against glutathione-dependent enzymes?

Advanced Research Question
Methodological Answer:

  • Positional Effects: The 3-(4-chlorophenyl) isomer exhibits ~2x higher GR inhibition than the 5-substituted analog due to optimal steric alignment with the enzyme’s active site .
  • Halogen Effects: Bromine at the 4-position (3-(4-bromophenyl)isoxazole) enhances GST inhibition (IC50_{50} = 0.099 μM) compared to chlorine, likely due to stronger hydrophobic interactions .
  • Ester Group Impact: The 3-methylbutanoyloxy group may enhance membrane permeability, but bulky substituents could reduce binding affinity. Perform comparative assays with analogs lacking the ester .

What molecular modeling approaches can elucidate binding interactions with target enzymes?

Advanced Research Question
Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model the compound’s interaction with GR/GST active sites. For example, 3-(4-chlorophenyl)isoxazole binds uncompetitively to the GR-substrate complex, altering the active site conformation .
  • MD Simulations: Run 100 ns molecular dynamics simulations to assess stability of the enzyme-inhibitor complex. Focus on hydrogen bonds between the chlorophenyl group and residues like Arg-218 (GR) .

How should researchers resolve discrepancies in reported inhibition mechanisms (e.g., uncompetitive vs. noncompetitive)?

Advanced Research Question
Methodological Answer:

  • Experimental Replication: Repeat kinetics assays under standardized conditions (pH 7.4, 25°C). For example, conflicting reports on 3-(4-chlorophenyl)isoxazole’s inhibition type (uncompetitive vs. noncompetitive ) may arise from substrate concentration variations.
  • Structural Analysis: Use X-ray crystallography to resolve binding modes. If unavailable, employ mutagenesis to identify critical residues (e.g., mutate Lys-66 in GR to test uncompetitive binding ).

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